5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione
Overview
Description
5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, also known as BNTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BNTD has been found to exhibit potential therapeutic effects against various diseases, including cancer, inflammation, and diabetes.
Mechanism of Action
The mechanism of action of 5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects through the inhibition of the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of anti-apoptotic proteins. Inflammatory cytokine production is also inhibited by this compound. In diabetic models, this compound has been shown to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic effects, making it a promising candidate for further investigation. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different diseases and cell types.
Future Directions
There are several future directions for the study of 5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One potential area of investigation is the development of this compound derivatives with improved potency and selectivity. Additionally, the use of this compound in combination with other therapies may enhance its therapeutic effects. Further research is also needed to fully understand the mechanism of action of this compound and its effects on different diseases and cell types.
Scientific Research Applications
5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects against cancer. It has been found to induce apoptosis and inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose uptake.
Properties
IUPAC Name |
(5E)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O5S/c15-10-5-7(17(20)21)1-3-9(10)11-4-2-8(22-11)6-12-13(18)16-14(19)23-12/h1-6H,(H,16,18,19)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNWZCXWXXUDO-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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